Acetato de L-NMMA

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química: Se utiliza como reactivo en la síntesis de otros compuestos.

Biología: Se utiliza para estudiar el papel del óxido nítrico en los sistemas biológicos.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

El acetato de tilarginina ejerce sus efectos inhibiendo la óxido nítrico sintasa (NOS), una enzima responsable de la producción de óxido nítrico (NO). Al inhibir la NOS, el acetato de tilarginina reduce los niveles de NO, que desempeña un papel crucial en diversos procesos fisiológicos, incluyendo la vasodilatación y la respuesta inmunitaria. La inhibición de la NOS por el acetato de tilarginina implica la unión del compuesto al sitio activo de la enzima, impidiendo la conversión de L-arginina a NO y L-citrulina .

Análisis Bioquímico

Biochemical Properties

L-NMMA acetate plays a significant role in biochemical reactions by inhibiting nitric oxide synthases (NOS), including NOS1, NOS2, and NOS3 . It interacts with these enzymes and inhibits their activity, affecting the production of nitric oxide, a critical molecule involved in various physiological processes .

Cellular Effects

The inhibition of NOS by L-NMMA acetate impacts various types of cells and cellular processes. It influences cell function by modulating nitric oxide production, which can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, in macrophages, L-NMMA acetate inhibits the release of nitrite and nitrate derived from L-arginine .

Molecular Mechanism

L-NMMA acetate exerts its effects at the molecular level primarily through its interaction with NOS enzymes. By inhibiting these enzymes, it reduces the production of nitric oxide, thereby affecting downstream signaling pathways . This can lead to changes in gene expression and impact various cellular functions .

Dosage Effects in Animal Models

In animal models, the effects of L-NMMA acetate can vary with different dosages. For instance, it has been shown to increase blood pressure in guinea-pigs and rabbits

Metabolic Pathways

L-NMMA acetate is involved in the L-arginine:nitric oxide pathway. It interacts with NOS enzymes, which are part of this metabolic pathway . The inhibition of these enzymes by L-NMMA acetate can affect the production of nitric oxide and potentially influence metabolic flux or metabolite levels .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El acetato de tilarginina se puede sintetizar mediante la metilación de la L-arginina. El proceso implica la reacción de L-arginina con yoduro de metilo en presencia de una base, como el hidróxido de sodio, para formar N(G)-metil-L-arginina. Este intermedio se hace reaccionar entonces con ácido acético para producir acetato de tilarginina .

Métodos de Producción Industrial

La producción industrial de acetato de tilarginina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El producto final se purifica típicamente mediante técnicas de cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

El acetato de tilarginina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar N(G)-metil-L-citrulina.

Reducción: Se puede reducir para formar L-arginina.

Sustitución: Puede sufrir reacciones de sustitución con diversos nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con el acetato de tilarginina en condiciones suaves.

Principales Productos Formados

Oxidación: N(G)-metil-L-citrulina.

Reducción: L-arginina.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Compuestos Similares

L-NMMA (N(G)-monometil-L-arginina): Otro inhibidor no selectivo de la NOS.

L-NAME (N(G)-nitro-L-arginina metil éster): Un inhibidor más selectivo de la NOS.

Aminoguanidina: Un inhibidor de la NOS inducible (iNOS).

Singularidad

El acetato de tilarginina es único debido a su inhibición no selectiva de todas las isoformas de la NOS (NOS1, NOS2 y NOS3). Esta inhibición de amplio espectro lo convierte en una herramienta valiosa en la investigación para estudiar los efectos generales de la inhibición del NO en diversas condiciones fisiológicas y patológicas .

Propiedades

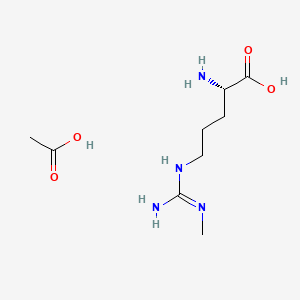

IUPAC Name |

acetic acid;(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPNWIGTWUZCKM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN=C(N)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CN=C(N)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045780 | |

| Record name | Tilarginine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53308-83-1 | |

| Record name | Tilarginine acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilarginine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILARGININE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FL3530AF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.